molecular formula C20H17FN2O2 B2917381 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione CAS No. 1022101-16-1

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione

Cat. No.: B2917381
CAS No.: 1022101-16-1
M. Wt: 336.366
InChI Key: LETORNXBOYISJD-UHFFFAOYSA-N
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Description

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione is a synthetic compound featuring an indane-1,3-dione core modified with a piperazinylmethylene substituent. The indane-1,3-dione scaffold is well-documented for its versatility in medicinal and materials chemistry, often serving as a pharmacophore in bioactive molecules.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c21-17-7-3-4-8-18(17)23-11-9-22(10-12-23)13-16-19(24)14-5-1-2-6-15(14)20(16)25/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETORNXBOYISJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione typically involves the reaction of 2-fluorophenylpiperazine with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Indane-1,3-dione Derivatives

Compound Name Substituent Key Activities/Applications Evidence Source
This compound 4-(2-Fluorophenyl)piperazinylmethylene Potential CNS targeting (inferred from piperazine moiety), metabolic stability (fluorine effect) N/A (hypothetical based on analogs)
2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione Pyrazolylmethylene Antimicrobial, antioxidant, anti-inflammatory, fluorescence sensing, corrosion inhibition
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione 4-(Methylsulfanyl)phenyl Anticoagulant (prolonged prothrombin time)
2-(Aminophenylmethylene)indane-1,3-dione Aminophenylmethylene Intermediate for synthesis (e.g., fluorescent probes, pharmaceuticals)
Biotinylated SERT ligand derivatives (e.g., Compound 4 in ) Biotin-PEG5000-SVA conjugate Neurotransmitter transporter targeting (e.g., serotonin transporter)

Biological Activity

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione is a synthetic compound with notable potential in pharmaceutical research. Its unique structure, characterized by a fluorophenyl group linked to a piperazine ring and an indane-1,3-dione moiety, positions it as an interesting candidate for various biological applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and comparative analysis with similar compounds.

  • Molecular Formula : C20H17FN2O2
  • Molecular Weight : 336.36 g/mol
  • CAS Number : 1022101-16-1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against different pathogens is limited.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. It appears to interact with cellular pathways that regulate growth and apoptosis.
  • Enzyme Inhibition : Notably, it may act as an inhibitor of human equilibrative nucleoside transporters (hENTs), which are crucial for nucleotide synthesis and adenosine regulation.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in cellular metabolism and signaling pathways.
  • Receptor Interaction : It may bind to receptors that modulate neurotransmitter activity, influencing neurochemical pathways relevant in conditions such as depression or anxiety.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar derivatives:

Compound NameStructural DifferencesNotable Biological Activity
2-((4-(2-Chlorophenyl)piperazinyl)methylene)indane-1,3-dioneChlorine instead of FluorineDifferent enzyme inhibition profile
2-((4-(2-Fluorophenyl)piperazinyl)ethyl)indane-1,3-dioneEthyl group additionAltered pharmacokinetics

The presence of the fluorine atom in this compound enhances its reactivity and stability compared to its chloro counterpart .

Case Studies and Research Findings

A review of recent studies provides insights into the biological evaluation of this compound:

  • In Vitro Studies : Laboratory experiments have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it was effective against leukemia cells in apoptosis assays .
  • Animal Models : In vivo studies are necessary to validate the therapeutic potential observed in vitro. Current research is ongoing to assess its efficacy in animal models for cancer treatment.

Q & A

Q. How can researchers optimize the synthesis of 2-((4-(2-fluorophenyl)piperazinyl)methylene)indane-1,3-dione to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on controlling reaction parameters such as solvent polarity, temperature, and stoichiometry of reagents. For example, using polar aprotic solvents (e.g., DMF or DMSO) can enhance the nucleophilic substitution step between the piperazine and indanedione moieties. Statistical experimental design (e.g., factorial or response surface methodology) is recommended to systematically evaluate interactions between variables . Evidence from analogous piperazine-indanedione derivatives suggests that maintaining a temperature range of 60–80°C minimizes side reactions like hydrolysis . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) can isolate the target compound with >95% purity, as demonstrated in structurally similar fluorophenyl-piperazine systems .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of the molecular geometry, particularly the planarity of the indanedione ring and the spatial arrangement of the fluorophenyl-piperazine substituent. For example, torsion angles (e.g., O1B—C1B—C2B—C7B ≈ -171°) from analogous fluorophenyl-piperazine structures validate steric constraints .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR should resolve the methylene bridge (δ ~4.5–5.0 ppm for CH2_2) and aromatic protons (δ ~6.8–7.4 ppm for fluorophenyl). 19F^{19}\text{F}-NMR can confirm the fluorine substitution pattern (δ ~-110 to -120 ppm for ortho-fluorine) .
  • FT-IR : Key peaks include C=O stretches (~1700–1750 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) .

Q. How can researchers assess the thermal stability of this compound for storage or reaction planning?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For fluorophenyl-piperazine derivatives, decomposition temperatures typically range from 200–250°C under inert atmospheres . Pre-screening via melting point determination (expected ~180–200°C based on indanedione analogs) can guide safe handling protocols .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity or receptor binding of this compound?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin/dopamine receptors (common targets for piperazine derivatives). Focus on the fluorophenyl group’s electrostatic contributions and the indanedione’s hydrogen-bonding capacity .
  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors/donors from PubChem data . Validate with in vitro assays (e.g., radioligand binding for 5-HT1A_{1A} receptors).

Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar compounds?

Methodological Answer:

  • Meta-analysis : Cross-reference PubChem bioassay data (e.g., IC50_{50} values for kinase inhibition) with crystallographic evidence to identify structure-activity relationships (SAR). For example, ortho-fluorine substitution in piperazine analogs shows enhanced selectivity over meta/para isomers .
  • Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., cell line, incubation time) to control for variables like metabolite interference or assay sensitivity .

Q. What strategies are recommended for studying the compound’s reactivity in complex biological matrices?

Methodological Answer:

  • LC-MS/MS metabolomic profiling : Use collision-induced dissociation (CID) to track adduct formation or degradation products in serum or liver microsomes. For fluorinated compounds, monitor for defluorination signals (e.g., m/z shifts of -18 Da) .
  • Isotopic labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} labels at the methylene bridge to trace reaction pathways via NMR or mass spectrometry .

Engineering and Process Design

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

Methodological Answer: Nanofiltration (NF) membranes with MWCO ~300–500 Da can separate unreacted indanedione (MW ~218 Da) from the product (MW ~379 Da). Pilot-scale studies on similar piperazine derivatives show >90% recovery rates using spiral-wound modules under 10–15 bar pressure .

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